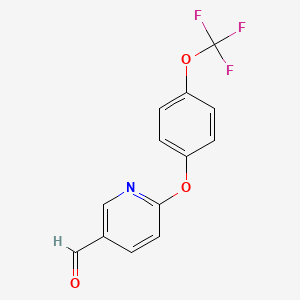

6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

6-[4-(trifluoromethoxy)phenoxy]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO3/c14-13(15,16)20-11-4-2-10(3-5-11)19-12-6-1-9(8-18)7-17-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTTXVGDXUKPPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(C=C2)C=O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy Overview

The preparation of 6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde typically involves:

- Formation of the 6-(4-(trifluoromethoxy)phenoxy) substitution on a pyridine ring.

- Subsequent oxidation of a methyl group (or other precursor) on the pyridine ring to the aldehyde functionality.

Key synthetic transformations include Ullmann-type ether coupling and selective oxidation of methyl groups to aldehydes.

Preparation of the 6-(4-(Trifluoromethoxy)phenoxy) Substituent

- The coupling of a halogenated pyridine (such as 6-bromonicotinaldehyde or 6-bromo-2-methylpyridine) with 4-(trifluoromethoxy)phenol is achieved via copper-catalyzed Ullmann ether synthesis.

- Typical conditions involve copper iodide (CuI) as the catalyst, potassium phosphate (K3PO4) or potassium carbonate (K2CO3) as a base, and a polar aprotic solvent such as dimethylformamide (DMF) or 1,4-dioxane.

- Ligands such as picolinic acid or N,N-dimethylglycine.HCl are sometimes used to enhance coupling efficiency.

- The reaction is conducted under inert atmosphere at elevated temperatures (90–140 °C) for extended periods (up to 24 hours).

- Starting from 4-bromo-2-methylpyridine, reaction with 4-(trifluoromethoxy)phenol under Ullmann conditions (CuI, K3PO4, picolinic acid, dry DMF, argon, 140 °C, 24 h) yields the 6-(4-(trifluoromethoxy)phenoxy)-2-methylpyridine intermediate.

Conversion of Methyl Group to Nicotinaldehyde

3.1 Selenium Dioxide Oxidation

- The methyl group at the 2-position of the pyridine ring is oxidized to the aldehyde using selenium dioxide (SeO2).

- The oxidation is typically performed in 1,4-dioxane solvent at 80–100 °C overnight or for 24 hours.

- This step selectively converts the methyl substituent to the aldehyde without affecting the ether linkage.

- Oxidation of 6-(4-(trifluoromethoxy)phenoxy)-2-methylpyridine with SeO2 in 1,4-dioxane at 80 °C overnight yields 6-(4-(trifluoromethoxy)phenoxy)nicotinaldehyde.

Alternative Synthetic Routes and Catalytic Couplings

4.1 Palladium-Catalyzed Suzuki Coupling

- In some synthetic schemes, the trifluoromethoxyphenyl moiety is introduced via Suzuki coupling of boronic acid derivatives with halogenated pyridines.

- Typical catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].

- Base such as potassium carbonate (K2CO3) and solvents like N,N-dimethylformamide (DMF) with water are used.

- Reaction conditions involve heating at 120 °C under inert atmosphere for short durations (minutes to hours).

- This method is more common for aryl-aryl bond formation but can be adapted for phenoxy substituent introduction if appropriate precursors are used.

Summary Table of Key Preparation Steps

Detailed Research Findings and Notes

- The Ullmann coupling step is sensitive to the nature of the phenol and pyridine halide; electron-withdrawing groups such as trifluoromethoxy can influence reaction rates and yields.

- Ligand choice (e.g., picolinic acid) and base are critical for efficient coupling.

- Selenium dioxide oxidation is a classical method for benzylic methyl oxidation to aldehydes and is preferred here for its selectivity and moderate conditions.

- Alternative methods such as palladium-catalyzed Suzuki coupling provide versatility but may require different precursor designs.

- Purification of intermediates and final compounds is typically achieved by flash chromatography or preparative HPLC to ensure high purity (>97%).

- Reaction monitoring by NMR and mass spectrometry confirms the formation of desired intermediates and final aldehyde products.

Analyse Chemischer Reaktionen

6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group in the compound can be oxidized to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The aldehyde group can also be reduced to form the corresponding alcohol. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Wissenschaftliche Forschungsanwendungen

Antitubercular Activity

One of the most notable applications of 6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde is its potential as an antitubercular agent. Research has demonstrated that derivatives of nicotinaldehyde exhibit significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. A study focused on structure-aided optimization highlighted how modifications to the nicotinaldehyde structure, including the incorporation of trifluoromethoxy groups, can enhance efficacy against this pathogen .

Case Study: Structure-Activity Relationship

- Objective : To optimize compounds for enhanced antitubercular activity.

- Methodology : Synthesis of various analogues with differing substituents.

- Findings : Compounds with trifluoromethoxy substitutions showed improved potency compared to their non-substituted counterparts.

Antiparasitic Properties

In addition to its antitubercular effects, 6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde also exhibits antiparasitic activity. This compound has been studied in the context of developing treatments for parasitic infections, leveraging its structural properties to target specific pathways within parasites .

Research Insights

- Target Pathogen : Leishmania spp. and other parasitic organisms.

- Mechanism : The compound interferes with metabolic pathways crucial for parasite survival, demonstrating potential as a therapeutic agent.

Synthesis and Structural Modifications

The synthesis of 6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde involves several chemical reactions that can be optimized for yield and purity. Various synthetic routes have been explored, including:

- Reactions involving borane reduction : This method has been effective in producing high yields of the compound while maintaining structural integrity .

- Use of alternative ether linkers : Modifying the linker regions has shown to affect biological activity positively, allowing for a tailored approach in drug design .

Wirkmechanismus

The mechanism of action of 6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in key cellular processes. For example, it may inhibit certain enzymes involved in the synthesis of inflammatory mediators.

Pathways: The compound can modulate signaling pathways that regulate cell growth, differentiation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table compares 6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde with closely related nicotinaldehyde derivatives:

*LogP values estimated using computational tools (e.g., XLogP3).

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, reducing electron density on the pyridine ring compared to methylphenoxy (-O-C₆H₄-CH₃) or unsubstituted analogs. This impacts reactivity in further derivatization (e.g., aldehyde oxidation or nucleophilic additions) .

- Positional Isomerism: Meta-substituted trifluoromethylphenoxy derivatives (e.g., 6-(3-(trifluoromethyl)phenoxy)nicotinaldehyde) exhibit lower logP than para-substituted analogs due to reduced symmetry and altered dipole moments .

- Synthetic Accessibility: The para-substituted trifluoromethoxy derivative (target compound) is synthesized in moderate yield (67%), comparable to other fluorinated analogs, but lower than non-fluorinated derivatives like 6-(4-methylphenoxy)nicotinaldehyde, which may require less stringent purification .

Stability and Reactivity

- Oxidative Stability: The aldehyde group in 6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde is less prone to oxidation than in non-fluorinated analogs due to electron withdrawal by -OCF₃, which deactivates the carbonyl carbon .

- Nucleophilic Additions: The compound reacts sluggishly with Grignard reagents compared to 6-(4-methylphenoxy)nicotinaldehyde, requiring longer reaction times or elevated temperatures .

Biologische Aktivität

6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde is a synthetic compound that has garnered attention in medicinal chemistry and agrochemical research. Its unique structural features, particularly the trifluoromethoxy group, enhance its biological activity, making it a candidate for various therapeutic applications. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C15H12F3NO3

- Molecular Weight : 283.20 g/mol

The compound features a trifluoromethoxy group attached to a phenoxy moiety, linked to a nicotinaldehyde structure. This configuration contributes to its lipophilicity and biological efficacy.

Biological Activity Overview

Research indicates that 6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde exhibits significant biological activities, particularly against specific pathogens. Notably, it has been studied for its antitubercular properties and potential as an antimalarial agent.

Antitubercular Activity

Studies have shown that this compound inhibits the biosynthesis of mycolic acids in Mycobacterium tuberculosis, which are crucial for the integrity of the mycobacterial cell wall. This inhibition suggests that it could serve as a lead compound for developing new antitubercular drugs.

Antimalarial Potential

The compound has also demonstrated activity against Plasmodium falciparum, the causative agent of malaria. It targets mitochondrial enzymes involved in the parasite's energy metabolism, indicating its potential as an antimalarial drug candidate.

Synthesis

The synthesis of 6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde typically involves a palladium-catalyzed cross-coupling reaction between 6-bromopyridine-3-carboxaldehyde and 4-(trifluoromethoxy)benzeneboronic acid. This method is efficient and yields high-purity products suitable for biological testing.

Comparative Biological Activity

To better understand the unique attributes of 6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-(4-Trifluoromethylphenyl)nicotinaldehyde | Trifluoromethyl instead of trifluoromethoxy | Antitubercular activity |

| 6-(4-Methoxyphenyl)nicotinaldehyde | Methoxy group instead of trifluoromethoxy | Moderate antibacterial activity |

| 6-(4-Chlorophenyl)nicotinaldehyde | Chlorine substituent on phenyl | Antimycobacterial properties |

| 6-(4-Fluorophenyl)nicotinaldehyde | Fluoro substituent on phenyl | Potential anticancer activity |

The trifluoromethoxy group enhances lipophilicity and biological efficacy compared to other derivatives, making this compound particularly valuable in drug discovery.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of 6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde in various applications:

-

Antimalarial Drug Development :

- A study focusing on novel quinolone derivatives derived from this compound showed promising results against Plasmodium falciparum, with IC50 values indicating effective inhibition of parasite growth in vitro.

-

Insecticidal Applications :

- As an intermediate in the synthesis of flometoquin, a novel insecticide, this compound has demonstrated strong insecticidal action against thrips species while being safe for non-target arthropods, making it suitable for Integrated Pest Management (IPM).

Q & A

Q. What are the recommended synthetic routes for 6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde?

The compound can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For example, a method analogous to the synthesis of 4-(2-fluoro-4-nitrophenoxy)-N-methylpicolinamide involves refluxing a chloro-precursor (e.g., 4-chloronicotinaldehyde) with a substituted phenol (e.g., 4-trifluoromethoxyphenol) in chlorobenzene under basic conditions (e.g., K₂CO₃) for 30+ hours . Post-reaction, the product is purified via recrystallization (ethanol/water) or column chromatography.

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Confirm aldehyde proton resonance (δ 9.8–10.2 ppm) and trifluoromethoxy group (δ ~4.3–4.5 ppm for adjacent protons).

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 330.07 for C₁₄H₉F₃NO₃).

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water (0.1% TFA) gradient .

Q. What safety precautions are essential during handling?

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis.

- Spill Management : Absorb spills with inert material (e.g., silica gel) and dispose as halogenated waste .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Q. How does the compound’s stability vary under different storage conditions?

Q. How to resolve contradictions between spectral data and expected structure?

- NMR Anomalies : Check for tautomerism (e.g., aldehyde ↔ hydrate forms) using D₂O exchange experiments.

- Mass Spec Discrepancies : Confirm isotopic patterns (e.g., ⁵⁶Fe interference for F₃ groups) via high-resolution instruments .

- X-ray Crystallography : Resolve ambiguous stereochemistry or regioselectivity issues .

Q. What methodologies assess biological activity in kinase inhibition studies?

- In Vitro Assays : Use fluorescence polarization (FP) to measure binding affinity to target kinases (e.g., EGFR, JAK2).

- Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS after treating cancer cell lines (e.g., HeLa) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.